

A Comparative Guide to the Characterization of Disodium p-phenolsulfonate

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Compound of Interest

Compound Name: *Disodium p-phenolsulfonate*

Cat. No.: *B15193923*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the characterization of **Disodium p-phenolsulfonate**, a compound relevant in pharmaceutical and chemical research. It offers a comparative analysis with its common alternatives, Sodium p-phenolsulfonate and Potassium p-phenolsulfonate, supported by experimental data and detailed methodologies.

Executive Summary

Disodium p-phenolsulfonate and its sodium and potassium salts are foundational materials in various scientific applications. Accurate characterization is crucial for ensuring purity, stability, and performance. This guide details the application of High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Thermal Analysis (TGA/DSC) for the comprehensive analysis of these compounds. The presented data and protocols aim to assist researchers in selecting the most appropriate techniques for their specific needs.

Physicochemical Properties

A summary of the key physicochemical properties of **Disodium p-phenolsulfonate** and its common alternatives is presented below.

Property	Disodium p-phenolsulfonate	Sodium p-phenolsulfonate	Potassium p-phenolsulfonate
Molecular Formula	C ₆ H ₄ Na ₂ O ₄ S	C ₆ H ₅ NaO ₄ S	C ₆ H ₅ KO ₄ S
Molecular Weight	218.14 g/mol [1]	196.16 g/mol	212.26 g/mol [2]
Appearance	White to off-white crystalline powder	White to off-white crystalline powder	White crystalline solid
Solubility	Soluble in water	Soluble in water	Soluble in water

Characterization Techniques

A variety of analytical techniques can be employed to characterize p-phenolsulfonate salts. The following sections provide a comparative overview of the most common methods, including experimental protocols and representative data.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of p-phenolsulfonate salts and quantifying any impurities. A reverse-phase method is typically employed.

Experimental Protocol:

- Instrument: HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: A mixture of acetonitrile and water (e.g., 30:70 v/v) containing 0.1% phosphoric acid or formic acid. The exact ratio may be optimized for best separation.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at 254 nm.
- Injection Volume: 10 µL.

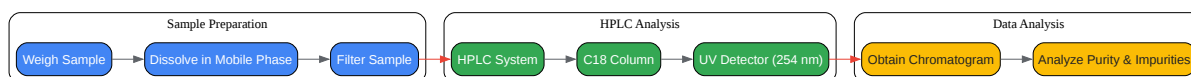
- **Sample Preparation:** Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 μ m syringe filter before injection.

Expected Results:

The retention time will vary depending on the specific salt and the exact chromatographic conditions. Impurities, such as isomers or degradation products, will appear as separate peaks.

Compound	Expected Retention Time (min)
p-phenolsulfonate anion	~4-6

Workflow for HPLC Analysis



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Caption: A typical workflow for the HPLC analysis of p-phenolsulfonate salts.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is useful for the quantitative analysis of p-phenolsulfonate salts in solution and for determining their dissociation constants.

Experimental Protocol:

- **Instrument:** UV-Vis Spectrophotometer.
- **Solvent:** Deionized water or a suitable buffer solution.
- **Wavelength Range:** 200 - 400 nm.

- Sample Preparation: Prepare a dilute solution of the sample in the chosen solvent (e.g., 10-50 µg/mL).

Expected Results:

p-Phenolsulfonate salts typically exhibit a maximum absorbance (λ_{max}) in the UV region.

Compound	λ_{max} (nm)
p-phenolsulfonate anion	~230 nm and ~265 nm

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule, confirming its identity and integrity.

Experimental Protocol:

- Instrument: FTIR Spectrometer.
- Sample Preparation: Samples can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
- Wavelength Range: 4000 - 400 cm^{-1} .

Expected Results:

The FTIR spectra will show characteristic absorption bands for the different functional groups.

Functional Group	Characteristic Wavenumber (cm^{-1})
O-H stretch (phenolic)	3200 - 3600 (broad)
C-H stretch (aromatic)	3000 - 3100
C=C stretch (aromatic)	1450 - 1600
S=O stretch (sulfonate)	1150 - 1250 and 1030 - 1080
C-S stretch	650 - 750

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical structure of p-phenolsulfonate salts in solution. Both ^1H and ^{13}C NMR are informative.

Experimental Protocol:

- Instrument: NMR Spectrometer (e.g., 400 MHz).
- Solvent: Deuterated water (D_2O) or Deuterated dimethyl sulfoxide (DMSO-d_6).
- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.

Expected Results:

The chemical shifts are indicative of the electronic environment of the protons and carbon atoms.

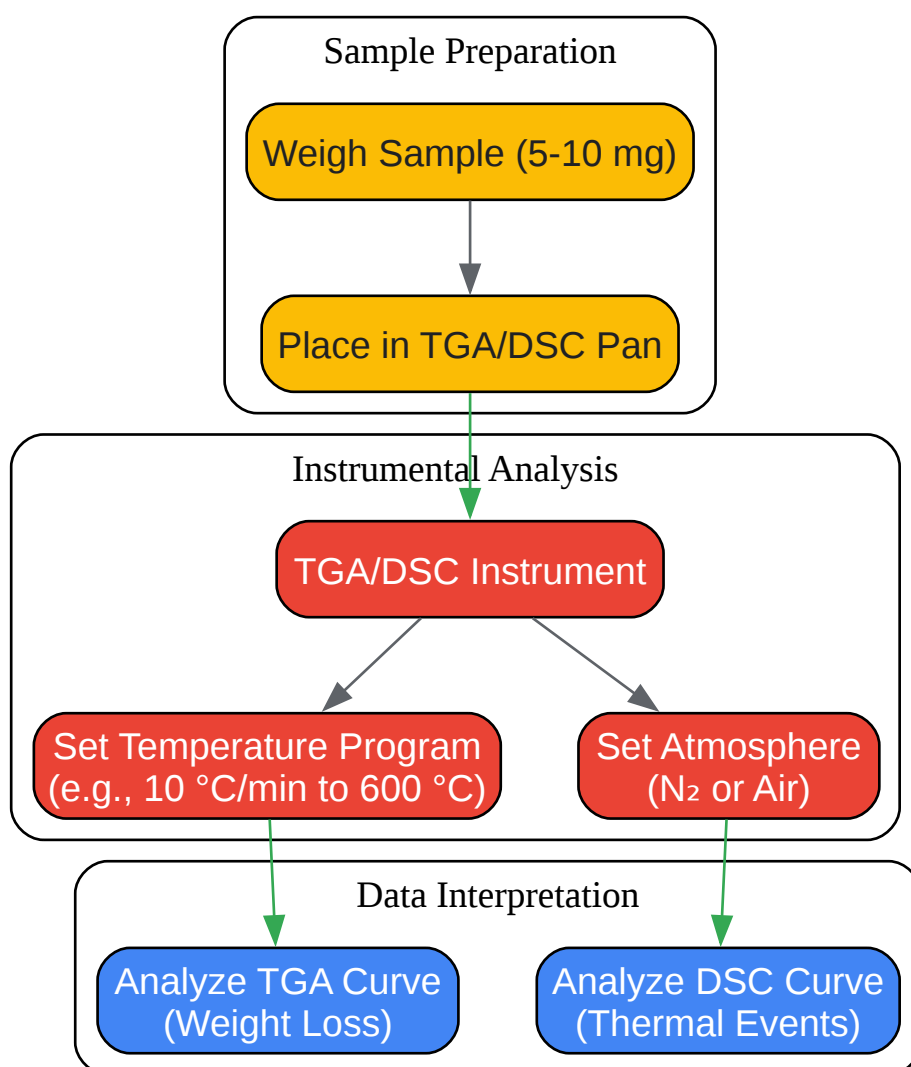
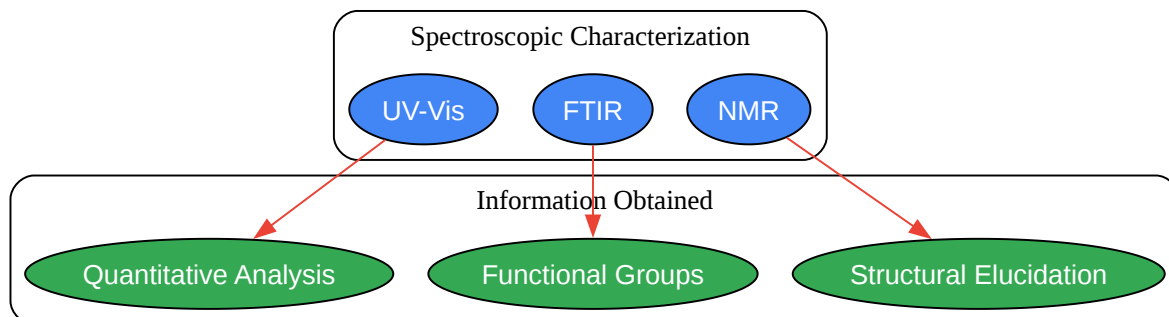
^1H NMR Data (in D_2O):

Protons	Chemical Shift (δ , ppm)	Multiplicity
Aromatic (ortho to -OH)	~6.9	Doublet
Aromatic (ortho to $-\text{SO}_3^-$)	~7.7	Doublet

^{13}C NMR Data (in D_2O):

Carbon Atom	Chemical Shift (δ , ppm)
C-OH	~155
C- SO_3^-	~135
Aromatic CH	~117, ~128

Logical Relationship of Spectroscopic Techniques



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References

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